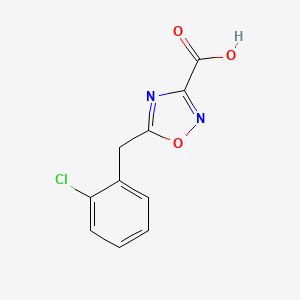
5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a 2-chlorobenzyl group attached to the oxadiazole ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-chlorobenzyl hydrazide with ethyl oxalate can yield the desired oxadiazole ring.
-
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through various methods, such as the hydrolysis of ester intermediates. For example, the ester group in ethyl 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate can be hydrolyzed to form the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group. For example, the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
-
Oxidation and Reduction Reactions: : The oxadiazole ring and the carboxylic acid group can participate in oxidation and reduction reactions. For instance, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
-
Condensation Reactions: : The carboxylic acid group can react with amines to form amides, or with alcohols to form esters, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Condensation: Dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides or esters.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5-(2-aminobenzyl)-1,2,4-oxadiazole-3-carboxylic acid can be formed.
Reduction Products: Reduction of the carboxylic acid group can yield 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-methanol.
Condensation Products: Amides and esters derived from the carboxylic acid group are common products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring and the carboxylic acid group play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C10H7ClN2O3 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
Clé InChI |
PRGBWFWQLYSKAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


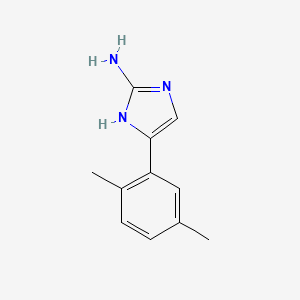
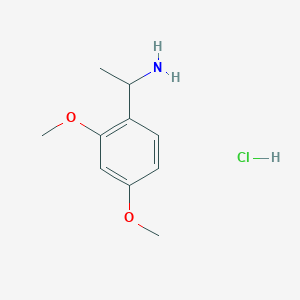

![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
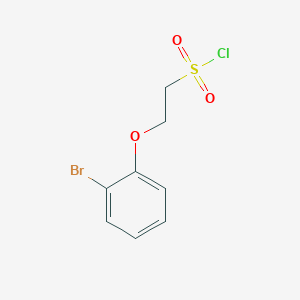
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
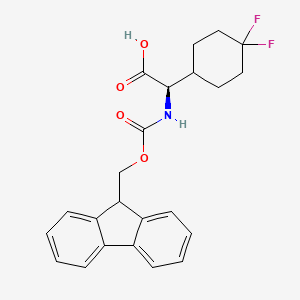
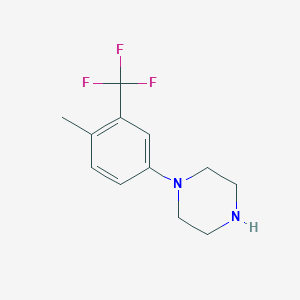
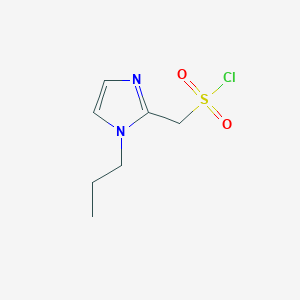
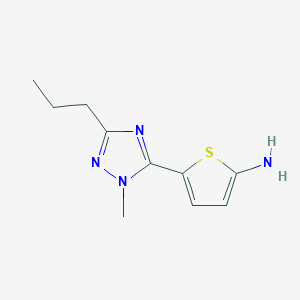
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)

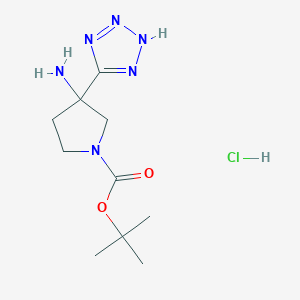
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
